3-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% (hereafter referred to as 3-Cyano-5) is an organic compound commonly used in various scientific research applications. It is a colorless crystalline solid with a molecular weight of 211.2 g/mol and a melting point of 122-124°C. 3-Cyano-5 is a derivative of phenol that is highly water-soluble and is used in organic synthesis, chemical biology, and drug discovery.
Mechanism of Action
The mechanism of action of 3-Cyano-5 is not completely understood. However, it is believed that the compound acts as a catalyst in the reaction of phenol with a cyanide source. The reaction is believed to involve the formation of a dianion intermediate, which is then attacked by the cyanide source to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5 have not been extensively studied. However, it is believed that the compound is not toxic and is not likely to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
3-Cyano-5 has several advantages for laboratory experiments. It is highly water-soluble, which makes it easy to use in aqueous solutions. In addition, it is a relatively inexpensive reagent that is readily available from chemical suppliers. The main limitation of 3-Cyano-5 is that it is a relatively slow-acting reagent, which can make it difficult to use in certain applications.
Future Directions
There are several possible future directions for 3-Cyano-5. One possible direction is to explore its use in the synthesis of other organic compounds. Another potential direction is to further study its biochemical and physiological effects. Finally, it may be possible to develop new methods for the synthesis of 3-Cyano-5 that are faster and more efficient.
Synthesis Methods
3-Cyano-5 can be synthesized through the reaction of phenol with a cyanide source. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is highly exothermic and can be carried out at room temperature or slightly elevated temperatures. The reaction yields 3-Cyano-5 in a yield of 95%, with the remaining 5% being composed of byproducts.
Scientific Research Applications
3-Cyano-5 is widely used in various scientific research applications. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds. It is also used in chemical biology as a coupling agent for the synthesis of peptides and proteins. In addition, 3-Cyano-5 is used in drug discovery for the synthesis of small molecule inhibitors and activators.
properties
IUPAC Name |
3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-2-10(4-12)9-16/h1-7,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGUGPYYCWZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684668 |
Source
|
Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261918-91-5 |
Source
|
Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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